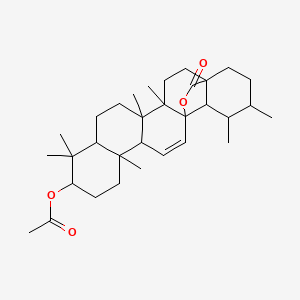

3-Acetoxy-11-ursen-28,13-olide

Description

Properties

IUPAC Name |

(4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOPROPMCEOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Acetoxy-11-ursen-28,13-olide natural sources

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: Natural Sources, Isolation, and Biological Activity

Introduction

This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. Triterpenoids are a large and structurally diverse class of natural products widely distributed in the plant kingdom. This guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and identification, and an in-depth look at its biological activities, including its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its antiproliferative effects on cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources

This compound has been identified in several plant species, primarily within the Eucalyptus genus. The known natural sources include:

-

Eucalyptus viminalis (leaves)[1]

-

Eucalyptus pulverulenta [2]

-

Eucalyptus globulus [3]

-

Bursera linanoe [2]

While the compound itself has been identified in these species, detailed quantitative analyses are limited. However, studies on related triterpenoids in Eucalyptus species provide an indication of the potential abundance of this class of compounds.

Quantitative Data on Related Triterpenoids

Specific yield data for this compound is not extensively reported in the literature. However, quantitative analyses of other major triterpenoids from Eucalyptus globulus provide valuable context for potential extraction yields.

| Compound | Plant Source | Plant Part | Yield (mg/kg of dry weight) | Reference |

| Ursolic Acid | Eucalyptus globulus | Bark | 2,771.9 | [4][5] |

| 3-Acetylursolic Acid | Eucalyptus globulus | Bark | 2,635.1 | [4][5] |

| Oleanolic Acid | Eucalyptus globulus | Bark | 712.5 | [4][5] |

| Betulinic Acid | Eucalyptus globulus | Bark | 618.7 | [4][5] |

| Betulonic Acid | Eucalyptus globulus | Bark | 797.7 | [4][5] |

| Triterpenic Acids (Total) | Eucalyptus globulus | Leaves | 2.8% of dry weight | [6] |

Experimental Protocols

The following is a synthesized, detailed methodology for the isolation and identification of this compound from Eucalyptus leaves, based on established protocols for triterpenoid extraction and purification.

Extraction

-

Plant Material Preparation: Air-dry the leaves of Eucalyptus viminalis at room temperature and grind them into a fine powder.

-

Soxhlet Extraction:

-

Place 500 g of the powdered leaves into a cellulose (B213188) thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract the material with dichloromethane (B109758) for 8-12 hours.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

-

Fractionation and Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Pre-adsorb the dissolved extract onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed with a slurry of silica gel in hexane.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate (B1210297) (e.g., 9:1, 8:2, 1:1 v/v), and finally pure ethyl acetate.

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).

-

-

Preparative TLC or Recrystallization:

-

Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by characteristic spot appearance).

-

Further purify the combined fractions using preparative TLC or by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals of this compound.

-

Structure Elucidation

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the detailed structure using 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent (e.g., CDCl3).

-

Below is a workflow diagram for the isolation and identification process.

Biological Activities and Signaling Pathways

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[7][8] By dephosphorylating the insulin receptor (IR), its substrate (IRS-1), and the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates these metabolic signals.[9][10][11] Overactivity of PTP1B is linked to insulin resistance and obesity. This compound has been identified as a mixed-type inhibitor of PTP1B, making it a compound of interest for the development of therapeutics for type 2 diabetes and obesity.[8] The inhibition of PTP1B by this compound would lead to prolonged phosphorylation and activation of the IR and JAK2, thereby enhancing insulin and leptin sensitivity.[1][8][12]

Antiproliferative and Pro-apoptotic Activity

Ursane-type triterpenoids, including this compound, have demonstrated antiproliferative activity against various cancer cell lines. The primary mechanism of this activity is the induction of apoptosis, or programmed cell death.[13] This is often achieved through the intrinsic or mitochondrial pathway.[14][15]

The process is typically initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[16] This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[17] This cascade of events is regulated by the Bcl-2 family of proteins, with triterpenoids often causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[17] Some studies also suggest the involvement of the JNK-p53 signaling axis in triterpenoid-induced apoptosis.[15]

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of metabolic disease and oncology. Its presence in readily available natural sources like Eucalyptus makes it an attractive candidate for further investigation. While general protocols for its isolation exist, further research is needed to optimize extraction and purification processes to improve yields. The elucidation of its mechanisms of action, particularly its inhibitory effects on PTP1B and its ability to induce apoptosis, provides a solid foundation for its potential development as a novel therapeutic agent. Future studies should focus on in-vivo efficacy, pharmacokinetic profiling, and structure-activity relationship studies to develop more potent and selective analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation of 3-Acetoxy-11-ursen-28,13-olide from Eucalyptus

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type that has been identified in various plant species, including those of the Eucalyptus genus. Notably, its presence has been reported in Eucalyptus pulverulenta and Eucalyptus viminalis.[1][] Ursane-type triterpenoids are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the isolation of this compound from Eucalyptus, detailing a generalized experimental protocol derived from methodologies used for structurally related compounds. It also summarizes the known biological activities and proposes a potential signaling pathway based on the action of similar triterpenoids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₄ | [1] |

| Molecular Weight | 496.7 g/mol | [1] |

| Appearance | Crystalline solid | [] |

| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate (B1210297) | [1] |

| Synonyms | 3β-Acetoxyurs-11-en-28,13β-olide, O-Acetylursolic acid lactone, 11,12-Dehydroursolic lactone acetate | [][3] |

Experimental Protocols: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Collect fresh leaves from a suitable Eucalyptus species (e.g., E. pulverulenta or E. viminalis).

-

Air-dry the leaves at room temperature until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform a cold maceration of the powdered leaves with an alkaline methanol (B129727) solution (e.g., 2% NaOH in methanol) to facilitate the release of triterpenoids.

-

Alternatively, conduct a Soxhlet extraction with a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate for several hours to obtain a crude lipophilic extract.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a solid residue.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

Further purify the combined fractions using techniques such as preparative TLC or centrifugal partition chromatography for the separation of closely related triterpenoids.

4. Characterization:

-

Analyze the purified compound using spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Biological Activity and Signaling Pathways

Ursane-type triterpenoids, as a class, have been reported to exhibit a variety of biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity: Studies on various ursane-type triterpenoids suggest that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory enzymes and cytokines. This includes the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Cytotoxic Activity: this compound has been shown to inhibit the proliferation of certain cancer cell lines. Specifically, it demonstrated significant inhibitory effects on EC-109 cells at medium and high concentrations.[]

Proposed Signaling Pathway: Based on the known mechanisms of related ursane triterpenoids, a hypothetical signaling pathway for the anti-inflammatory action of this compound can be proposed. This pathway involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

Conclusion

This compound represents a promising natural product from Eucalyptus with potential therapeutic applications. While a standardized isolation protocol and comprehensive quantitative data are yet to be established, the methodologies outlined in this guide provide a solid foundation for researchers to pursue the isolation and further investigation of this compound. Future studies should focus on optimizing the extraction and purification processes to improve yields and purity, as well as conducting detailed biological assays to elucidate its precise mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ursane-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursane-type triterpenoids are a class of pentacyclic triterpenoids that are widely distributed in the plant kingdom and are characterized by a five-ring carbon skeleton derived from α-amyrin.[1] These natural products, including well-known compounds like ursolic acid and uvaol (B1682811), have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities.[2][3] These activities include anti-inflammatory, anticancer, antioxidant, antidiabetic, and hepatoprotective effects, making them promising candidates for drug discovery and development.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of ursane-type triterpenoids, detailed experimental protocols for their study, and a discussion of their interaction with key biological signaling pathways.

Core Physical and Chemical Properties

The physical and chemical properties of ursane-type triterpenoids are fundamental to their isolation, characterization, and biological activity. These compounds are generally lipophilic, non-volatile substances soluble in organic solvents but insoluble in water.[5] Their structures, often featuring a hydroxyl group at C-3 and a carboxyl group or other functionalities on the E-ring, dictate their polarity and reactivity.[4][6]

Table 1: Physical Properties of Representative Ursane-Type Triterpenoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ursolic Acid | C₃₀H₄₈O₃ | 456.71 | 283–288 |

| Uvaol | C₃₀H₅₀O₂ | 442.73 | 222-224 |

| α-Amyrin | C₃₀H₅₀O | 426.73 | 186-187 |

| Asiatic Acid | C₃₀H₄₈O₅ | 488.70 | 330-335 (decomposes) |

| Corosolic Acid | C₃₀H₄₈O₄ | 472.70 | 254-256 |

| β-Boswellic Acid | C₃₀H₄₈O₃ | 456.71 | 228-232 |

Note: The data presented in this table is compiled from various scientific sources and may vary slightly depending on the experimental conditions and purity of the compound.[6][7]

Chemical Reactivity and Structure-Activity Relationship

The chemical reactivity of ursane-type triterpenoids is largely influenced by the functional groups present on the pentacyclic skeleton. The hydroxyl group at C-3 and the carboxyl group at C-28 are common sites for chemical modification to enhance bioavailability and therapeutic efficacy.[4]

The structure-activity relationship of these compounds is a key area of research. For instance, the presence of a carboxyl group is often crucial for their biological activities, as demonstrated by the differing effects of ursolic acid (with a carboxyl group) and uvaol (with a primary alcohol group).[2] The number and position of hydroxyl groups also significantly influence their inhibitory activities on various cellular processes.[2][8]

Spectroscopic Characterization

The structural elucidation of ursane-type triterpenoids heavily relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the stereochemistry of these complex molecules.[9][10][11] Characteristic signals in the ¹H NMR spectrum include those for tertiary methyl groups and olefinic protons.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[9][12] Fragmentation patterns in MS/MS experiments can provide valuable information about the structure.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and characterization of ursane-type triterpenoids.

Extraction and Isolation Workflow

The isolation of ursane-type triterpenoids from plant material typically involves a multi-step process designed to separate these compounds from other phytochemicals.

Caption: General workflow for the extraction and isolation of ursane-type triterpenoids.

Detailed Protocol for Extraction and Isolation:

-

Plant Material Preparation: The plant material (e.g., leaves, bark) is dried and finely powdered to increase the surface area for extraction.[13]

-

Extraction: Soxhlet extraction is a common method, using solvents of increasing polarity (e.g., hexane followed by ethyl acetate) to selectively extract compounds.[13][14] Ultrasonic-assisted extraction is another efficient method that can be employed.[11][15]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.[11]

-

Chromatographic Separation: The resulting fractions are then subjected to column chromatography over silica (B1680970) gel.[11] A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the compounds.

-

Final Purification: Fractions containing the target compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure ursane-type triterpenoid.[16]

Analytical Characterization Workflow

Once isolated, the purity and structure of the triterpenoid must be confirmed.

Caption: Workflow for the analytical characterization of isolated ursane-type triterpenoids.

Detailed Analytical Protocols:

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates is used to assess the purity of the isolated compound and to monitor the progress of column chromatography.[16] A suitable solvent system (e.g., cyclohexane/ethyl acetate) is used for development, and spots are visualized, for example, by spraying with a potassium permanganate (B83412) solution.[16]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a C18 column is employed for purity determination and quantification.[15] A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[10] These experiments provide detailed information about the proton and carbon environments and their connectivities, allowing for complete structural assignment.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound.[12]

Involvement in Signaling Pathways

Ursane-type triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway Inhibition

Many ursane-type triterpenoids exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of the inflammatory response.

References

- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 2. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ursolic acid - Wikipedia [en.wikipedia.org]

- 8. [PDF] Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells | Semantic Scholar [semanticscholar.org]

- 9. Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance [mdpi.com]

- 10. omicsonline.org [omicsonline.org]

- 11. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]

- 12. A New Ursane-Type Pentacyclic Triterpenoid from the Tree Bark of Sandoricum koetjape: Antibacterial, DFT, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Botanical Forge: A Technical Guide to the Biosynthesis of Ursolic Acid and Its Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid, a pentacyclic triterpenoid (B12794562) ubiquitous in the plant kingdom, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The derivatization of the ursolic acid scaffold in plants generates a rich diversity of bioactive molecules with potentially enhanced therapeutic efficacy. Understanding the intricate biosynthetic pathways, regulatory networks, and enzymatic machinery is paramount for harnessing these natural compounds for drug development and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthesis of ursolic acid and its derivatives, detailing the core metabolic pathways, key enzymatic players, and regulatory mechanisms. It includes structured quantitative data, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in the field.

The Core Biosynthetic Pathway: From Acetyl-CoA to the Triterpenoid Scaffold

The journey to ursolic acid begins with fundamental carbon building blocks and proceeds through a highly conserved pathway of isoprenoid biosynthesis. The entire process can be segmented into three major phases: the formation of the C5 isoprene (B109036) unit, the synthesis of the linear C30 precursor squalene (B77637), and the cyclization and subsequent functionalization of the triterpenoid backbone.

Phase 1: The Mevalonate (B85504) (MVA) Pathway

In the cytoplasm of plant cells, the biosynthesis of triterpenoids is primarily fueled by the mevalonate (MVA) pathway. This pathway converts three molecules of acetyl-CoA into one molecule of isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block.

Phase 2: Assembly of the C30 Precursor, 2,3-Oxidosqualene (B107256)

IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), undergo a series of head-to-tail condensations to form progressively longer prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP; C15) are then joined head-to-head by squalene synthase (SQS) to form squalene (C30). Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, yielding (3S)-2,3-oxidosqualene. This molecule is the crucial branch-point intermediate, serving as the universal precursor for the synthesis of all sterols and triterpenoids in plants.

Phase 3: Cyclization and Diversification

The formation of the ursane (B1242777) skeleton is the first committed step specific to ursolic acid biosynthesis.

-

Cyclization to α-Amyrin: The enzyme α-amyrin synthase (α-AS), a type of oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid, α-amyrin. This reaction establishes the characteristic five-ring ursane scaffold.

-

Oxidation to Ursolic Acid: The α-amyrin backbone undergoes a series of three successive oxidation reactions at the C-28 methyl group. This critical transformation is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450) belonging to the CYP716A family, often referred to as α-amyrin C-28 oxidase.[1] The reaction proceeds through two intermediates, uvaol (B1682811) and ursolic aldehyde, ultimately yielding the final carboxyl group of ursolic acid.[1][2]

Generation of Ursolic Acid Derivatives: The Role of Tailoring Enzymes

Once the ursolic acid core is synthesized, its structural diversity is vastly expanded through the action of "tailoring" enzymes. These modifications, primarily hydroxylation and glycosylation, give rise to a plethora of derivatives with altered bioactivities and physicochemical properties.

-

Hydroxylation: Other families of CYP450s introduce hydroxyl groups at various positions on the ursane skeleton, creating hydroxylated derivatives.

-

Glycosylation: UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar moieties, typically to the C-3 hydroxyl or C-28 carboxyl groups, to form triterpenoid saponins. This glycosylation often enhances the water solubility and biological activity of the parent molecule.

Below is a diagram illustrating the core biosynthetic pathway leading to ursolic acid and its subsequent derivatization.

Caption: Core biosynthetic pathway of ursolic acid and its derivatives.

Regulation of Ursolic Acid Biosynthesis

The production of ursolic acid and its derivatives is tightly regulated at the transcriptional level, often as part of a plant's defense response to biotic and abiotic stresses. The jasmonic acid (JA) signaling pathway is a key player in this regulation.[3][4]

Upon perception of a stress signal (e.g., wounding or pathogen attack), JA levels rise, leading to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This degradation releases transcription factors (TFs), such as MYC2, which can then bind to the promoters of triterpenoid biosynthetic genes (e.g., SQS, SQE, α-AS, CYP716A) and activate their expression, thereby boosting the production of ursolic acid.[3][5][6]

Caption: Jasmonic acid (JA) signaling pathway regulating ursolic acid biosynthesis.

Quantitative Data

The concentration of ursolic acid and its derivatives can vary significantly depending on the plant species, tissue, and extraction method employed.

Table 1: Ursolic Acid Content in Rosmarinus officinalis (Rosemary) Leaves by Different Extraction Methods

| Extraction Method | Solvent | Ursolic Acid Yield (µg/g or mg/g) | Reference |

| Soxhlet Extraction | Methanol (B129727) | 5144.27 ± 28.68 µg/g | [7] |

| Ultrasound-Assisted | 90% Ethanol | 15.8 ± 0.2 mg/g | [8] |

| Maceration | 90% Ethanol | ~10 mg/g | [8] |

| Microwave-Assisted | Ethanol | Not specified, but present | [9] |

Table 2: Relative Quantification of C-28 Oxidized Triterpenoids in Engineered Yeast Data represents the relative abundance of products when different CYP716A enzymes are expressed in yeast strains producing the respective triterpene precursors. This demonstrates the multifunctional oxidase activity of this enzyme family.

| Enzyme | Precursor | Intermediate 1 (Alcohol) | Intermediate 2 (Aldehyde) | Final Product (Acid) | Reference |

| CYP716A12 | α-Amyrin | Uvaol | Ursolic Aldehyde | Ursolic Acid | [1][10] |

| CYP716A15 | α-Amyrin | Uvaol | Ursolic Aldehyde | Ursolic Acid | [2][10] |

| CYP716A12 | β-Amyrin | Erythrodiol | Oleanolic Aldehyde | Oleanolic Acid | [1][10] |

| CYP716A15 | β-Amyrin | Erythrodiol | Oleanolic Aldehyde | Oleanolic Acid | [2][10] |

| CYP716A12 | Lupeol | Betulin | - | Betulinic Acid | [1][10] |

Experimental Protocols

Accurate analysis of ursolic acid biosynthesis requires robust and validated methodologies. Below are foundational protocols for extraction, quantification, gene expression analysis, and enzyme assays.

Protocol 1: Extraction and HPLC Quantification of Ursolic Acid from Plant Material

This protocol provides a general framework for the extraction and quantification of ursolic acid from dried plant leaves (e.g., Rosemary).

A. Extraction:

-

Sample Preparation: Dry the plant leaves at 40-50°C until constant weight and grind into a fine powder.

-

Solvent Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol (or 90% ethanol).[8][11]

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[8][12]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times. Combine all filtrates.

-

Drying: Evaporate the combined solvent under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.

-

Final Sample Prep: Re-dissolve the dried extract in a precise volume (e.g., 5 mL) of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]

B. HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12][13]

-

Mobile Phase: Isocratic elution with Methanol:Water (acidified to pH 3.5 with trifluoroacetic acid) (88:12, v/v) or Acetonitrile:Methanol (80:20, v/v).[12][13]

-

Quantification: Prepare a calibration curve using a certified ursolic acid standard at several concentrations (e.g., 0.01 to 0.1 mg/mL).[13] Calculate the concentration in the plant extract by comparing its peak area to the standard curve.

Caption: Workflow for ursolic acid extraction and HPLC quantification.

Protocol 2: In Vitro Assay for CYP716A (α-Amyrin C-28 Oxidase) Activity

This protocol describes the functional characterization of a candidate CYP716A enzyme by heterologous expression in insect cells.

-

Gene Cloning and Expression:

-

Clone the full-length cDNA of the candidate CYP716A gene and a corresponding cytochrome P450 reductase (CPR) gene into a baculovirus transfer vector (e.g., pFastBac1).[16]

-

Generate recombinant bacmids in E. coli (DH10Bac strain).

-

Transfect insect cells (e.g., Spodoptera frugiperda Sf9) with the bacmids to produce recombinant baculoviruses.

-

Co-infect a larger culture of Sf9 cells with viruses for both the CYP716A and the CPR to produce the recombinant enzymes.

-

-

Microsome Preparation:

-

Harvest the infected cells after ~72 hours.

-

Homogenize the cells in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.25, containing sorbitol and antioxidants like DTT).

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYP450s. Resuspend the final microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a glass tube containing:

-

Phosphate buffer (pH 7.25)

-

Microsomal protein preparation

-

Substrate: α-amyrin (dissolved in a detergent like sodium cholate (B1235396) to aid solubility)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the cofactor, NADPH (or an NADPH-regenerating system).

-

Incubate at 30°C for 1-2 hours with shaking.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.

-

Acidify the mixture and extract the triterpenoids with an organic solvent like ethyl acetate (B1210297) or hexane.

-

Dry the organic phase, re-dissolve the residue, and derivatize the products (e.g., by trimethylsilylation with BSTFA) for GC-MS analysis.

-

Analyze the products by GC-MS, comparing retention times and mass spectra to authentic standards of α-amyrin, uvaol, and ursolic acid to confirm the enzyme's activity.[17]

-

Protocol 3: RT-qPCR for Gene Expression Analysis

This protocol outlines the relative quantification of key biosynthetic gene transcripts (e.g., α-AS, CYP716A) in plant tissues.[18][19]

-

RNA Extraction:

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (α-AS, CYP716A) and at least one stable reference gene (e.g., Actin, GAPDH). Primers should span an intron where possible to differentiate between cDNA and gDNA amplification.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, diluted cDNA template, and nuclease-free water.

-

Run the reaction in a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for each reaction.

-

Calculate the relative expression of the target genes using the 2-ΔΔCq method, normalizing to the expression of the reference gene.[20]

-

Conclusion

The biosynthesis of ursolic acid and its derivatives is a complex, multi-step process involving a conserved upstream pathway and highly specific downstream tailoring enzymes. The oxidosqualene cyclase α-amyrin synthase and the cytochrome P450 oxidase CYP716A are the cornerstone enzymes for producing the core ursolic acid scaffold. Subsequent modifications by other CYP450s and UGTs generate the vast chemical diversity observed in nature. This production is tightly regulated by signaling networks, with the jasmonic acid pathway playing a prominent role in upregulating biosynthesis in response to environmental cues. The protocols and data presented herein provide a foundational resource for researchers aiming to isolate, quantify, and characterize these valuable compounds and the enzymatic machinery responsible for their creation, paving the way for future applications in drug discovery and synthetic biology.

References

- 1. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of key genes involved in the biosynthesis of triterpenic acids in the mint family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijesrr.org [ijesrr.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. omicsonline.org [omicsonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Combined metabolomic and transcriptomic analysis reveals the key genes for triterpenoid biosynthesis in Cyclocarya paliurus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of a key gene involved in triterpenoid biosynthesis in Sanghuangporus baumii under Mn2+ induction and its regulatory role - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Spectroscopic Data of 3-Acetoxy-11-ursen-28,13-olide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This compound, also known as O-acetylursolic acid lactone, is found in various plant species, including those of the Eucalyptus genus. Due to its potential biological activities, including inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and anti-proliferative properties against certain cancer cell lines, detailed structural information is crucial for further research and development.

Molecular Structure and Properties

-

Molecular Formula: C₃₂H₄₈O₄

-

Molecular Weight: 496.7 g/mol

-

CAS Number: 35959-08-1

-

Class: Ursane-type Triterpenoid

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in a single comprehensive source, this guide compiles available information and provides context based on the analysis of structurally related compounds. Certificates of Analysis for commercially available standards confirm the identity of the compound via ¹H-NMR, indicating that the data is consistent with the predicted structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For triterpenoids like this compound, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

¹H-NMR (Proton NMR) Data

A definitive, published table of ¹H-NMR assignments for this specific molecule is not currently available in the searched literature. However, based on the known structure and data from similar ursane-type triterpenoids, the following proton signals are expected:

-

H-3: A characteristic signal for the proton attached to the carbon bearing the acetate (B1210297) group, typically appearing as a triplet of double doublets (tdd) or a multiplet in the range of δ 4.5-4.7 ppm.

-

Olefinic Protons (H-11 and H-12): Signals corresponding to the double bond in the C-ring, which are expected to appear in the δ 5.0-6.0 ppm region.

-

Methyl Protons: Several singlet signals corresponding to the numerous methyl groups on the triterpenoid skeleton, typically found in the upfield region (δ 0.7-1.5 ppm).

-

Acetyl Methyl Protons: A sharp singlet around δ 2.05 ppm, characteristic of the acetate group.

¹³C-NMR (Carbon-13 NMR) Data

-

C-3: A signal around δ 80-82 ppm, shifted downfield due to the attached acetate group.

-

Olefinic Carbons (C-11 and C-12): Signals in the δ 120-140 ppm range.

-

Lactone Carbonyl (C-28): A characteristic signal in the downfield region, typically around δ 175-180 ppm.

-

Ester Carbonyl (from acetate): A signal around δ 170-171 ppm.

-

Quaternary Carbons: Several signals corresponding to the non-protonated carbons of the rings.

-

Methyl Carbons: A series of signals in the upfield region (δ 15-30 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Mass Spectral Data

-

Molecular Ion Peak [M]⁺: For a molecule with the formula C₃₂H₄₈O₄, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would be at m/z 496.3552.

-

Fragmentation Pattern: The fragmentation of ursane-type triterpenoids is often characterized by a retro-Diels-Alder (rDA) cleavage of the C-ring. Key fragments would likely arise from the loss of the acetate group (CH₃COOH, 60 Da) and subsequent cleavages of the pentacyclic system.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following are general methodologies typically employed for the analysis of such triterpenoids.

Sample Preparation

The isolated and purified compound is typically dissolved in a deuterated solvent for NMR analysis. Common solvents for triterpenoids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or a mixture thereof. For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz for ¹H).

-

¹H-NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C-NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each carbon.

-

2D NMR: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Mass Spectrometry

-

Instrumentation: Various mass spectrometry techniques can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: The instrument is typically operated in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. While complete, published spectroscopic datasets are currently elusive, the information provided, based on established principles and data from analogous compounds, offers a robust framework for its identification and characterization. Further research is encouraged to publish a comprehensive and publicly accessible spectroscopic profile of this promising natural product.

The Biological Activity of Triterpenoid Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid (B12794562) lactones are a diverse class of natural products characterized by a C30 isoprenoid skeleton and a lactone functional group.[1] These compounds are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of triterpenoid lactones, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural compounds for therapeutic applications. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the primary signaling pathways modulated by triterpenoid lactones.

Core Biological Activities and Mechanisms of Action

Triterpenoid lactones exert their biological effects through the modulation of various cellular signaling pathways.[3] The presence of reactive functional groups, often including α,β-unsaturated carbonyls within the lactone ring or elsewhere in the molecule, allows for covalent interaction with nucleophilic residues, such as cysteine, on target proteins.[4] This mechanism of action underlies many of their observed biological effects.

Anti-inflammatory Activity

A significant body of research has demonstrated the potent anti-inflammatory properties of triterpenoid lactones.[5][6] The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation.[3] Triterpenoid lactones can directly interact with components of the NF-κB pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[4][7] Additionally, some triterpenoid lactones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in the inflammatory response.[8]

Anticancer Activity

The anticancer potential of triterpenoid lactones is another area of intensive investigation.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[9][10] The induction of apoptosis by triterpenoid lactones can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] Key events in these pathways include the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, which are the executioners of apoptosis.[9][12] Furthermore, the inhibition of the pro-survival NF-κB and PI3K/Akt/mTOR signaling pathways by triterpenoid lactones contributes to their anticancer effects.[9][13]

Antimicrobial Activity

Triterpenoid lactones also exhibit a range of antimicrobial activities against bacteria and fungi.[14] While the exact mechanisms are not as extensively characterized as their anti-inflammatory and anticancer effects, it is believed that their ability to interact with microbial proteins and disrupt cellular processes is a key factor.[14] The lipophilic nature of triterpenoids may also facilitate their interaction with and disruption of microbial cell membranes.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected triterpenoid lactones.

Table 1: Cytotoxic Activity of Triterpenoid Lactones (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Ursolic Acid | MRSA | 8 | [15] |

| Oleanolic Acid | MRSA | 16 | [15] |

| Sterenoid E | HL-60 | 4.7 | [12] |

| Sterenoid E | SMMC-7721 | 7.6 | [12] |

| Parthenolide (B1678480) | SiHa | 8.42 ± 0.76 | [6] |

| Parthenolide | MCF-7 | 9.54 ± 0.82 | [6] |

| KHF16 | MCF7 | 5.6 | [16] |

| KHF16 | MDA-MB-231 | 6.8 | [16] |

| KHF16 | MDA-MB-468 | 9.2 | [16] |

Table 2: Anti-inflammatory Activity of Triterpenoid and Sesquiterpenoid Lactones

| Compound | Assay | IC50 (µM) | Reference |

| 8-hydroxy-costunolide | TNF-α-induced NF-κB activity | 3.1 | [17] |

| 8-hydroxy-11,13-dihydrocostunolide | TNF-α-induced NF-κB activity | 1.9 | [17] |

| 1-hydroxy-8-tigloyloxy-11,13-dihydro-costunolide | TNF-α-induced NF-κB activity | 0.6 | [17] |

| 1,8-dihydroxy-11,13-dihydrocostunolide | TNF-α-induced NF-κB activity | 5.2 | [17] |

| 8-tigloyloxy-costunolide | TNF-α-induced NF-κB activity | 1.6 | [17] |

| 8-hydroxy-costunolide | NO production in LPS-stimulated RAW 264.7 cells | 2.0 | [17] |

| 8-hydroxy-11,13-dihydrocostunolide | NO production in LPS-stimulated RAW 264.7 cells | 1.5 | [17] |

| 1-hydroxy-8-tigloyloxy-11,13-dihydro-costunolide | NO production in LPS-stimulated RAW 264.7 cells | 1.2 | [17] |

| 1,8-dihydroxy-11,13-dihydrocostunolide | NO production in LPS-stimulated RAW 264.7 cells | 2.7 | [17] |

| 8-tigloyloxy-costunolide | NO production in LPS-stimulated RAW 264.7 cells | 2.4 | [17] |

| Poricoic acid A | NO production in LPS-activated cells | 18.12 | [18] |

Table 3: Antimicrobial Activity of Triterpenoid and Sesquiterpenoid Lactones (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ursolic Acid | MRSA | 64 | [15] |

| Cycloartane-type triterpene 45 | VRE | 8 | [15] |

| Cycloartane-type triterpene 45 | MRSA | 64 | [15] |

| Cycloartane-type triterpene 46 | VRE | 32 | [15] |

| Cycloartane-type triterpene 47 | VRE | 8 | [15] |

| Guaianolide 10 | S. aureus | 0.32 | [17] |

| Guaianolide 10 | E. fergusonii | 1.7 | [17] |

| Guaianolide 11 | S. aureus | 1.4 | [17] |

| Guaianolide 11 | E. fergusonii | 3.5 | [17] |

| Mixture of compounds 12 and 13 | P. aeruginosa | 46.8 | [17] |

| Mixture of compounds 12 and 13 | E. coli | 125 | [17] |

| Mixture of compounds 12 and 13 | E. faecalis | 125 | [17] |

| Mixture of compounds 12 and 13 | S. aureus | 62.5 | [17] |

| Mixture of piptocarphins A and B | M. tuberculosis | 15.6 | [17] |

| Dimethylincisterol A2 | B. subtilis | 10.26 ± 0.76 µM | [17] |

| Butyrolactone I | B. subtilis | 5.30 ± 0.29 µM | [17] |

| Compound 25 | S. agalactiae | 64 | [17] |

| Helvolic acid | S. agalactiae | 8 | [17] |

| Ocotillol-type lactone derivative 63 | Gram-positive bacteria | 1-4 | [17] |

| Ocotillol-type lactone derivative 64 | Gram-positive bacteria | 1-4 | [17] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by triterpenoid lactones.

Caption: NF-κB Signaling Pathway and Inhibition by Triterpenoid Lactones.

Caption: Intrinsic and Extrinsic Apoptosis Pathways and Modulation by Triterpenoid Lactones.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of triterpenoid lactones.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)

-

Cell culture medium appropriate for the cell line

-

Test triterpenoid lactone stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triterpenoid lactone in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow for the formation of formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[19] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[19] The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory potential.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test triterpenoid lactone solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment with free access to food and water.

-

Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups (different doses of the triterpenoid lactone). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

NF-κB Inhibition Assessment: Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[3][14] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin. Inhibition of the NF-κB pathway by a test compound will result in a decrease in luciferase activity.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom sterile microplates

-

Cell culture medium

-

NF-κB activator (e.g., TNF-α, LPS)

-

Test triterpenoid lactone stock solution

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells into a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the triterpenoid lactone. Incubate for 1-2 hours.

-

NF-κB Activation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Luciferase Measurement: Lyse the cells using a lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

Apoptosis Assessment: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample.[20] In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleavage (activation) of executioner caspases like caspase-3.[8][20]

Materials:

-

Cell culture plates

-

Test triterpenoid lactone

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the triterpenoid lactone for a specified time. Harvest the cells and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control (β-actin). Analyze the changes in protein expression (e.g., the Bax/Bcl-2 ratio and the level of cleaved caspase-3) in treated cells compared to the control.

Conclusion

Triterpenoid lactones represent a promising class of natural products with a wide array of biological activities that are of significant interest for drug discovery and development. Their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of their core biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that this resource will facilitate further research into the therapeutic potential of these fascinating molecules.

References

- 1. MTT Assay [protocols.io]

- 2. bowdish.ca [bowdish.ca]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cris.vtt.fi [cris.vtt.fi]

- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

3-Acetoxy-11-ursen-28,13-olide as a Potent PTP1B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-acetoxy-11-ursen-28,13-olide (B1151467), a natural triterpenoid (B12794562) compound, as a significant inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document details the inhibitory activity, mechanism of action, and relevant experimental protocols for the evaluation of this compound.

Core Concepts: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins, including the insulin receptor and its substrates. Overactivity of PTP1B is associated with insulin resistance. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glucose homeostasis.

Quantitative Data Summary

The inhibitory potency of this compound against PTP1B has been evaluated, demonstrating significant activity. The key quantitative data is summarized in the table below.

| Compound | Target | IC50 (µM) | Inhibition Type | Source |

| 3β-acetoxy-urs-11-en-28,13-olide | PTP1B | 19.6 ± 1.2 | Mixed-type | [Li et al., 2014] |

Mechanism of Action

Kinetic analysis has revealed that this compound acts as a mixed-type inhibitor of PTP1B.[1] This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).

Signaling Pathway

PTP1B is a critical negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, leading to increased glucose uptake and improved glycemic control.

Experimental Protocols

PTP1B Inhibition Assay (p-Nitrophenyl Phosphate (B84403) Method)

This protocol outlines the determination of PTP1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) in DMSO.

-

In a 96-well plate, add 2 µL of the test compound dilution to each well. For the control, add 2 µL of DMSO.

-

Add 88 µL of Assay Buffer to each well.

-

Add 5 µL of recombinant PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Kinetic Analysis of PTP1B Inhibition

To determine the type of inhibition, the PTP1B assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.

Procedure:

-

Follow the PTP1B inhibition assay protocol as described above.

-

Use a range of fixed concentrations of this compound.

-

For each inhibitor concentration, vary the concentration of the substrate (pNPP).

-

Measure the initial reaction velocities.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed-type).

Insulin Receptor Phosphorylation Assay (Western Blot)

This assay determines the effect of the inhibitor on insulin-stimulated phosphorylation of the insulin receptor in a cellular context.

Materials:

-

Cell line expressing human insulin receptor (e.g., CHO-hIR or HepG2 cells)

-

Cell culture medium and supplements

-

Insulin

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-insulin receptor, anti-insulin receptor)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration in the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated insulin receptor and total insulin receptor.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total insulin receptor.

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of the inhibitor on glucose uptake in a skeletal muscle cell line.

Materials:

-

L6 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

This compound

-

2-deoxy-[³H]-glucose

-

Scintillation cocktail and counter

Procedure:

-

Differentiate L6 myoblasts into myotubes.

-

Serum-starve the myotubes for 3 hours.

-

Wash the cells with KRH buffer.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with or without insulin for 30 minutes.

-

Add 2-deoxy-[³H]-glucose and incubate for 10 minutes.

-

Stop the uptake by washing with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the results to the protein content of the cell lysates.

Conclusion

This compound has been identified as a promising natural product inhibitor of PTP1B. Its mixed-type inhibition mechanism suggests a complex interaction with the enzyme. Further investigation into its effects on downstream insulin signaling pathways and in vivo efficacy is warranted to fully elucidate its therapeutic potential for the treatment of metabolic diseases. The experimental protocols provided in this guide offer a framework for the continued evaluation of this and similar compounds.

References

An In-depth Technical Guide on the Antiproliferative Activity of 3-Acetoxy-11-ursen-28,13-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a compound of interest in oncology research due to its potential antiproliferative activities. This technical guide synthesizes the current understanding of its effects on cancer cells, drawing parallels from the well-documented activities of ursolic acid and its other derivatives. This document provides an overview of its known anticancer effects, postulated mechanisms of action involving key signaling pathways, and detailed experimental protocols for its investigation.

Introduction

Pentacyclic triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological properties, including potent anticancer effects. Ursolic acid, a prominent member of this family, has been extensively studied for its ability to inhibit tumor growth through the induction of apoptosis, cell cycle arrest, and modulation of critical signaling cascades. This compound, as an acetylated lactone derivative of ursolic acid, is hypothesized to exhibit enhanced bioavailability and cytotoxic activity. This guide aims to provide a comprehensive resource for researchers investigating the therapeutic potential of this specific compound.

Antiproliferative Activity and Data Presentation

While specific IC50 values for this compound are not extensively reported in publicly available literature, preliminary studies and data on related compounds provide valuable insights into its potential efficacy.

Table 1: Summary of Reported Antiproliferative Activity

| Cell Line | Cancer Type | Reported Activity |

| EC-109 | Esophageal Carcinoma | Inhibitory effect observed[] |

| KYSE150 | Esophageal Carcinoma | Significant inhibition at medium and high concentrations[] |

| EC-1 | Esophageal Carcinoma | 28.6% inhibition at high concentrations[] |

| A2780 | Human Ovarian Cancer | Weak-to-moderate antiproliferative activity[2] |

Table 2: Comparative Antiproliferative Activity of Ursolic Acid and a Derivative

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| Ursolic Acid | A375 | Human Melanoma | 26.7 ± 3.61[3] |

| 3-O-Acetylursolic Acid | A375 | Human Melanoma | 32.4 ± 1.33[3] |

| Ursolic Acid | HDf-a | Normal Human Dermal Fibroblasts | 89.31 ± 9.50[3] |

| 3-O-Acetylursolic Acid | HDf-a | Normal Human Dermal Fibroblasts | 126.5 ± 24[3] |

Note: The data for 3-O-Acetylursolic Acid, a structurally similar compound, suggests that acetylation can influence cytotoxic potency and selectivity.

Postulated Mechanisms of Action

Based on the known mechanisms of ursolic acid and its derivatives, the antiproliferative effects of this compound are likely mediated through a multi-faceted approach targeting key cellular processes.

Induction of Apoptosis

Ursolic acid and its analogues are well-documented inducers of apoptosis in various cancer cell lines.[4][5][6][7] This programmed cell death is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of caspases.[3]

Cell Cycle Arrest